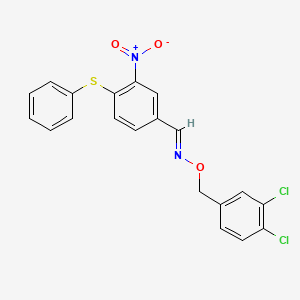
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a nitro group, a phenylsulfanyl group, and a dichlorobenzyl oxime moiety. These functional groups contribute to its reactivity and potential utility in scientific research.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, in soil, the herbicide methyl-N-(3,4-dichlorophenyl)-carbamate was transformed to 3,4-dichloroaniline, 3,3′,4, 4′-tetrachloroazobenzene, and other unidentified compounds . The rate of degradation was found to be slower than that of acylanilide herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
Oxime Formation: The aldehyde group in 3-nitro-4-(phenylsulfanyl)benzaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Oxime Ether Formation: The final step involves the reaction of the oxime with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and oxime formation, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction of Nitro Group: 3-amino-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime.
Reduction of Aldehyde Group: 3-nitro-4-(phenylsulfanyl)benzyl alcohol O-(3,4-dichlorobenzyl)oxime.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro group and the oxime moiety suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties. The nitro group and the phenylsulfanyl moiety are often found in bioactive molecules, suggesting potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure might impart desirable properties to polymers or other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde: Lacks the oxime and dichlorobenzyl groups.
4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime: Lacks the nitro group.
3-nitro-4-(phenylsulfanyl)benzyl alcohol: Lacks the aldehyde and oxime groups.
Uniqueness
The combination of the nitro, phenylsulfanyl, and oxime groups in 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime makes it unique
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for future research and application.
Eigenschaften
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-17-8-6-15(10-18(17)22)13-27-23-12-14-7-9-20(19(11-14)24(25)26)28-16-4-2-1-3-5-16/h1-12H,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDPPDNORGEBI-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
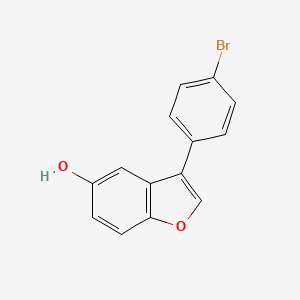
![(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2764621.png)

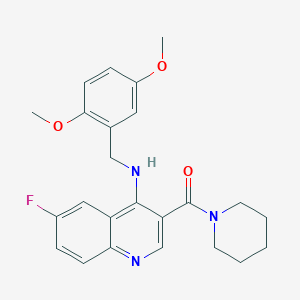
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2764629.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)
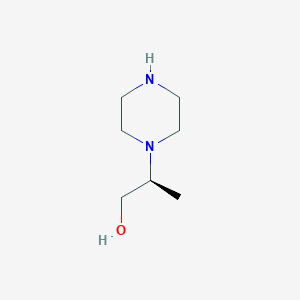
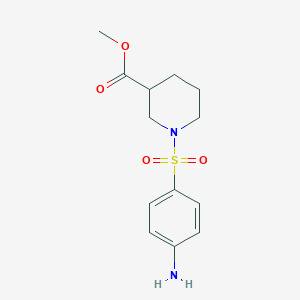
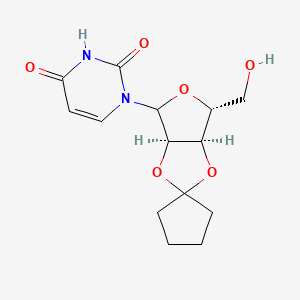
![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)
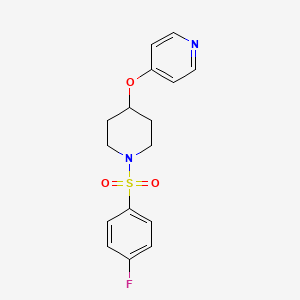
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
